An In-depth Technical Guide to 2,3-Dibromo-1,4-butanediol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-Dibromo-1,4-butanediol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3-Dibromo-1,4-butanediol, a halogenated organic compound of significant interest to researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, discuss its applications as a versatile building block, and outline essential safety and handling protocols.
Core Chemical and Physical Properties
2,3-Dibromo-1,4-butanediol is a bifunctional molecule featuring a four-carbon backbone with two hydroxyl (-OH) groups and two bromine (-Br) atoms.[1][2] This structure makes it a valuable chiral synthon for the construction of more complex molecules.[1] The presence of two stereocenters at the C2 and C3 positions means that four stereoisomers are possible.[1]
The compound typically appears as a solid at room temperature.[2] The hydroxyl groups contribute to its polarity, allowing for solubility in water and various organic solvents.[2]
Table 1: Key Physicochemical Properties of 2,3-Dibromo-1,4-butanediol
| Property | Value | Source(s) |
| CAS Number | 1947-58-6 (for dl-form); 20163-90-0 | [3][4] |
| Molecular Formula | C₄H₈Br₂O₂ | [3][5] |
| Molecular Weight | 247.91 g/mol | [4] |
| Appearance | Solid, beige crystalline powder | [6] |
| Melting Point | 88-90 °C | [3][7] |
| Boiling Point | 148-150 °C at 1.5 mmHg | [3][7] |
| Density | 1.256 g/cm³ (estimate) | [3] |
| InChI Key | OXYNQEOLHRWEPE-UHFFFAOYSA-N | [4] |
| Canonical SMILES | OCC(Br)C(Br)CO | [3] |
| Solubility | Soluble in water and organic solvents | [2] |
Synthesis and Stereochemistry
The most common laboratory-scale preparation of 2,3-dibromo-1,4-butanediol involves the electrophilic addition of bromine across the double bond of an unsaturated diol precursor, such as 2-butene-1,4-diol.[1] This method is favored for its high stereoselectivity, where the stereochemistry of the starting alkene dictates the stereochemical outcome of the final product.[1]
An alternative patented method describes a process starting from 1,4-butynediol.[8] This involves an addition reaction with bromine in the presence of sulfuric acid at low temperatures, followed by purification.[8]
Experimental Protocol: Synthesis from 2-Butene-1,4-diol
This protocol is a representative example of the bromination of an alkene.
-
Dissolution: Dissolve 2-butene-1,4-diol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a reaction flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.
-
Bromine Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the cooled diol solution dropwise with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization from an appropriate solvent system to yield pure 2,3-dibromo-1,4-butanediol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,3-Dibromo-1,4-butanediol.
Reactivity and Mechanistic Pathways
The chemical reactivity of 2,3-dibromo-1,4-butanediol is dominated by its two functional groups: the bromine atoms and the hydroxyl groups.
-
Nucleophilic Substitution: The carbon-bromine bonds are susceptible to nucleophilic attack. As the bromine atoms are attached to secondary carbons, these reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by a nucleophile and results in an inversion of stereochemistry at the reaction center.[1] The bromine atoms serve as excellent leaving groups, facilitating these substitutions.[1]
-
Influence of Hydroxyl Groups: The vicinal hydroxyl groups can act as internal nucleophiles, significantly influencing reaction pathways.[1] Under basic conditions, deprotonation of a hydroxyl group can lead to an intramolecular Sₙ2 reaction, displacing an adjacent bromide to form a chiral epoxide. This makes the molecule a valuable precursor for various heterocyclic systems.[1]
-
Alcohol Reactions: The primary hydroxyl groups can undergo typical alcohol reactions, such as oxidation to aldehydes or carboxylic acids, esterification with carboxylic acids, or etherification.[1]
Key Reaction Pathways Diagram
Caption: Major reaction pathways of 2,3-Dibromo-1,4-butanediol.
Applications in Research and Drug Development
The bifunctional nature of 2,3-dibromo-1,4-butanediol makes it a highly versatile intermediate in organic synthesis.[1]
-
Building Block for Complex Molecules: It serves as a fundamental C4 building block for synthesizing more elaborate molecular architectures.[1] Its two distinct functional groups allow for sequential or orthogonal chemical modifications.
-
Precursor for Pharmaceuticals: Halogenated compounds are integral to modern drug discovery, with a significant percentage of active pharmaceutical ingredients containing halogen atoms.[9] 2,3-Dibromo-1,4-butanediol's ability to form chiral epoxides and other heterocycles makes it a valuable precursor for synthesizing biologically active molecules.[1]
-
Intermediate in Organic Synthesis: Beyond pharmaceuticals, it is used in the broader field of organic synthesis and the production of fine chemicals.[2][8]
Spectroscopic Characterization
Standard spectroscopic techniques are employed for the structural elucidation and purity assessment of 2,3-dibromo-1,4-butanediol.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the relative positions of the bromine and hydroxyl groups. Spectral data can sometimes vary depending on the solvent, concentration, and instrument resolution.[1] 2D NMR techniques like COSY and HSQC can be used to resolve overlapping signals and definitively assign protons and carbons.[1]
-
Mass Spectrometry (MS): GC-MS analysis helps determine the molecular weight and fragmentation pattern, confirming the presence of two bromine atoms through their characteristic isotopic distribution.[10]
-
Infrared (IR) Spectroscopy: IR spectra will prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in the hydroxyl groups, and C-Br stretching absorptions at lower wavenumbers.
Safety, Handling, and Toxicology
2,3-Dibromo-1,4-butanediol is classified as an irritant. Proper safety precautions are essential during handling.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][11][12] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][11][12] |
| Hazard Classifications | Skin Irritant (Category 2)Eye Irritant (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [4] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Due to the general toxicity associated with some brominated compounds, it is crucial to handle 2,3-dibromo-1,4-butanediol with care and to be mindful of its environmental impact.[2]
Conclusion
2,3-Dibromo-1,4-butanediol is a valuable and versatile chemical intermediate with significant potential in advanced organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the dual reactivity of its hydroxyl and bromo functional groups, provides chemists with a powerful tool for constructing complex molecular targets, particularly chiral heterocycles. A thorough understanding of its properties, reactivity, and safe handling is paramount for any researcher or drug development professional seeking to leverage its synthetic utility.
References
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Chemical Properties of dl-2,3-Dibromo-1,4-butanediol (CAS 1947-58-6). Cheméo.[Link]
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2,3-Dibromo-1,4-butanediol. LookChem.[Link]
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DL-1,4-Dibromo-2,3-butanediol | CAS 299-70-7. Chemical-Suppliers.com.[Link]
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2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041. PubChem, National Center for Biotechnology Information.[Link]
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2,3-Dibromo-1,4-butandiol - Optional[MS (GC)] - Spectrum. SpectraBase.[Link]
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- Preparation of 1,4-butanediol.
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